A Comprehensive Technical Guide to the Physicochemical Properties of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride
Executive Summary
(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral primary amine of significant interest in pharmaceutical development. As a halogenated phenylethylamine derivative, it serves as a crucial building block for synthesizing more complex active pharmaceutical ingredients (APIs). The precise stereochemistry at the alpha-carbon, combined with the electronic effects of the chloro and fluoro substituents on the phenyl ring, makes its characterization both critical and challenging. This guide provides an in-depth analysis of its core physicochemical properties and outlines robust, field-proven methodologies for its analytical characterization. The protocols and insights herein are designed for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this compound for applications in synthesis, quality control, and formulation.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is defined by its specific molecular structure, stereochemistry, and salt form.
The structure features a benzene ring substituted with a chlorine atom at position 2 and a fluorine atom at position 5. The ethylamine side chain at position 1 contains a stereogenic center with the (R)-configuration. As a hydrochloride salt, the amine group is protonated, enhancing its polarity and aqueous solubility.
Caption: Chemical structure of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride.
Table 1: Core Chemical Identifiers
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1217456-32-0 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₂FN | [3] |
| Molecular Weight | 210.08 g/mol | [3][4] |
| SMILES | CC1=C(Cl)C=CC(F)=C1.[H]Cl | [2][5] |
| Free Base Formula | C₈H₉ClFN | [1][2][6] |
| Free Base MW | 173.62 g/mol |[1][2][6] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Significance & Rationale |
|---|---|---|
| Appearance | White to off-white solid/powder. | A key qualitative check for purity; deviations may indicate impurities or degradation.[7][8] |
| pKa (Predicted) | 8.41 ± 0.10 | This predicted value for a close analog suggests the amine is protonated at physiological pH, impacting solubility and receptor binding.[9][10] |
| Solubility | Expected to be soluble in water, methanol, and other polar solvents. | The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base, which is critical for formulation and analytical method development. |
| Melting Point | Not publicly available. Determined experimentally. | A sharp melting point is a classic indicator of high purity. It is typically determined via Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus. |
| Storage | Store at 2-8°C, keep dry and cool. | Recommended to prevent degradation and maintain stability over time.[7][9][10] |
Acidity and pKa: A Predictive Insight
Causality: This pKa value indicates that the compound will be predominantly in its protonated, charged form at physiological pH (~7.4). This has profound implications:
-
Solubility: The charged form is significantly more soluble in aqueous media than the neutral free base.
-
Biological Interaction: The charge state influences how the molecule interacts with biological targets and membranes.
-
Analytical Separation: The pH of the mobile phase in reverse-phase HPLC will control the retention time; at pH values well below the pKa, the compound will be more polar and elute earlier.
Analytical Characterization Methodologies
A self-validating analytical workflow is essential to ensure the identity, purity, and stereochemical integrity of the material. The following sections detail field-proven protocols for comprehensive characterization.
Chromatographic Analysis: Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards for analyzing chiral amines.[11] The primary challenge is to resolve the target (R)-enantiomer from its (S)-counterpart and any other impurities.
Expertise & Experience: Direct chiral separation using Chiral Stationary Phases (CSPs) is the most efficient and widely accepted approach, superseding older, more cumbersome indirect methods that required derivatization.[12] For primary amines like this one, two main classes of CSPs have proven highly effective:
-
Polysaccharide-Based CSPs: Columns like Chiralpak® and Lux® are coated with cellulose or amylose derivatives. These phases separate enantiomers based on a combination of hydrogen bonding, dipole-dipole, and steric interactions. A basic additive (e.g., diethylamine) is often required in the mobile phase to suppress undesirable interactions between the basic analyte and the stationary phase.[13]
-
Crown Ether-Based CSPs: These are particularly powerful for primary amines.[14] The separation mechanism involves the formation of a host-guest complex between the crown ether and the protonated primary amine. This requires an acidic mobile phase (e.g., with trifluoroacetic acid) to ensure the amine is in its cationic form. SFC with these columns is a modern, high-throughput alternative.[14]
Caption: Workflow for Chiral HPLC/SFC Method Development.
Protocol 1: Chiral HPLC Method Development
-
Objective: To develop a stability-indicating HPLC method capable of separating the (R)- and (S)-enantiomers and detecting process-related impurities.
-
Instrumentation: HPLC or UHPLC system with a UV/DAD detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol or mobile phase to a final concentration of ~1.0 mg/mL.
-
Prepare a racemic standard (if available) and an enantiomerically pure standard for peak identification.
-
-
Chromatographic Conditions (Screening Phase):
-
Column: Start with a polysaccharide-based CSP (e.g., Lux Cellulose-1, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm or 254 nm.
-
Column Temperature: 25 °C.
-
-
Optimization:
-
If separation is not achieved, systematically vary the ratio of isopropanol (5-30%).
-
Evaluate other alcohol modifiers like ethanol.
-
If peak shape is poor, adjust the concentration of the basic additive.
-
-
Validation (Self-Validating System):
-
Specificity: Inject a placebo, the (R)-enantiomer, and the racemic mixture to confirm the retention times and ensure no interference.
-
Linearity: Prepare a series of solutions (e.g., 5-150 µg/mL) and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 demonstrates linearity.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. Recoveries should be within 98.0-102.0%.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2.0%.
-
Structural Confirmation: NMR and Mass Spectrometry
While chromatography confirms purity and chirality, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are required to unequivocally confirm the molecular structure and weight.
Protocol 2: NMR Spectroscopic Analysis
-
Objective: To verify the chemical structure and proton/carbon framework.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, containing TMS as an internal standard.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (e.g., COSY, HSQC).
-
Expected ¹H NMR Signals (Interpretive Rationale):
-
Aromatic Region (~7.0-8.0 ppm): Three protons on the phenyl ring will appear as complex multiplets due to H-H and H-F coupling.
-
Methine Proton (-CH-, ~4.5 ppm): A quartet, due to coupling with the three methyl protons.
-
Amine Protons (-NH₃⁺): A broad singlet, which may exchange with D₂O.
-
Methyl Protons (-CH₃, ~1.6 ppm): A doublet, due to coupling with the single methine proton.
-
Protocol 3: Mass Spectrometry Verification
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
Methodology:
-
Inject a dilute solution of the sample (~10 µg/mL in methanol) into the LC-MS.
-
Acquire data in positive ion mode (ESI+).
-
-
Expected Result (Trustworthiness Check): The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺. For C₈H₉ClFN, the expected monoisotopic mass is 173.04.[9] The analysis should yield a high-resolution mass measurement consistent with this value, confirming the elemental composition.
Conclusion
(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a well-defined chiral intermediate whose properties are dictated by its stereochemistry, salt form, and aromatic substitution pattern. A thorough understanding and application of the analytical methodologies detailed in this guide—particularly chiral HPLC/SFC for enantiomeric purity and NMR/MS for structural identity—are paramount for its effective use in a research and development setting. The provided protocols establish a framework for a robust, self-validating quality control system, ensuring the material meets the stringent requirements of pharmaceutical science.
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